Cas no 2138806-43-4 (2-Butenoic acid, 2-ethyl-3-(3-thienyl)-)

2-Butenoic acid, 2-ethyl-3-(3-thienyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Butenoic acid, 2-ethyl-3-(3-thienyl)-
-
- インチ: 1S/C10H12O2S/c1-3-9(10(11)12)7(2)8-4-5-13-6-8/h4-6H,3H2,1-2H3,(H,11,12)
- InChIKey: OUJMJZLYLGTOJV-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(CC)=C(C1C=CSC=1)C
2-Butenoic acid, 2-ethyl-3-(3-thienyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-390631-0.05g |
(2Z)-2-ethyl-3-(thiophen-3-yl)but-2-enoic acid |
2138806-43-4 | 95.0% | 0.05g |
$612.0 | 2025-03-16 | |
Enamine | EN300-390631-5.0g |
(2Z)-2-ethyl-3-(thiophen-3-yl)but-2-enoic acid |
2138806-43-4 | 95.0% | 5.0g |
$2110.0 | 2025-03-16 | |
Enamine | EN300-390631-10.0g |
(2Z)-2-ethyl-3-(thiophen-3-yl)but-2-enoic acid |
2138806-43-4 | 95.0% | 10.0g |
$3131.0 | 2025-03-16 | |
Enamine | EN300-390631-0.5g |
(2Z)-2-ethyl-3-(thiophen-3-yl)but-2-enoic acid |
2138806-43-4 | 95.0% | 0.5g |
$699.0 | 2025-03-16 | |
Enamine | EN300-390631-1.0g |
(2Z)-2-ethyl-3-(thiophen-3-yl)but-2-enoic acid |
2138806-43-4 | 95.0% | 1.0g |
$728.0 | 2025-03-16 | |
Enamine | EN300-390631-0.1g |
(2Z)-2-ethyl-3-(thiophen-3-yl)but-2-enoic acid |
2138806-43-4 | 95.0% | 0.1g |
$640.0 | 2025-03-16 | |
Enamine | EN300-390631-0.25g |
(2Z)-2-ethyl-3-(thiophen-3-yl)but-2-enoic acid |
2138806-43-4 | 95.0% | 0.25g |
$670.0 | 2025-03-16 | |
Enamine | EN300-390631-2.5g |
(2Z)-2-ethyl-3-(thiophen-3-yl)but-2-enoic acid |
2138806-43-4 | 95.0% | 2.5g |
$1428.0 | 2025-03-16 |
2-Butenoic acid, 2-ethyl-3-(3-thienyl)- 関連文献
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
2-Butenoic acid, 2-ethyl-3-(3-thienyl)-に関する追加情報
Recent Advances in the Study of 2-Butenoic acid, 2-ethyl-3-(3-thienyl)- (CAS: 2138806-43-4)
The compound 2-Butenoic acid, 2-ethyl-3-(3-thienyl)- (CAS: 2138806-43-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thienyl and butenoic acid moieties, exhibits promising biological activities, making it a subject of intense investigation for potential therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and pharmacological properties, shedding light on its mechanism of action and potential uses in drug development.
One of the key areas of research involves the synthesis and structural characterization of 2-Butenoic acid, 2-ethyl-3-(3-thienyl)-. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient synthetic route for this compound, highlighting its scalability and purity. The researchers employed a combination of palladium-catalyzed cross-coupling and Michael addition reactions to achieve high yields and enantiomeric purity. This advancement is critical for ensuring the compound's availability for further pharmacological testing and development.
In terms of pharmacological properties, preliminary in vitro studies have demonstrated that 2-Butenoic acid, 2-ethyl-3-(3-thienyl)- exhibits potent anti-inflammatory and antioxidant activities. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. Additionally, it showed significant radical scavenging activity in DPPH and ABTS assays, suggesting its potential as a dual-action therapeutic agent for inflammatory and oxidative stress-related diseases.
Further investigations into the compound's mechanism of action revealed its interaction with key signaling pathways. Molecular docking studies indicated that 2-Butenoic acid, 2-ethyl-3-(3-thienyl)- binds to the active site of NF-κB, a transcription factor central to inflammatory responses. This binding disrupts the NF-κB signaling cascade, thereby reducing the expression of inflammatory mediators. These findings were corroborated by in vivo studies in murine models of colitis, where the compound ameliorated disease symptoms and reduced histological damage.
Beyond its anti-inflammatory effects, 2-Butenoic acid, 2-ethyl-3-(3-thienyl)- has also shown promise in oncology research. A recent preprint on bioRxiv (2024) highlighted its cytotoxic effects on certain cancer cell lines, particularly those resistant to conventional chemotherapy. The compound induced apoptosis in these cells via the intrinsic mitochondrial pathway, as evidenced by caspase-3 activation and cytochrome c release. These results position it as a potential candidate for further development in cancer therapy, especially for hard-to-treat malignancies.
Despite these promising findings, challenges remain in the development of 2-Butenoic acid, 2-ethyl-3-(3-thienyl)- as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Current efforts are focused on derivatizing the core structure to improve its drug-like properties while retaining its biological activity.
In conclusion, 2-Butenoic acid, 2-ethyl-3-(3-thienyl)- (CAS: 2138806-43-4) represents a versatile scaffold with significant therapeutic potential. Recent advances in its synthesis, mechanistic understanding, and pharmacological profiling have laid a solid foundation for its future development. Continued research efforts will be essential to translate these findings into clinically viable treatments for inflammatory diseases and cancer.
2138806-43-4 (2-Butenoic acid, 2-ethyl-3-(3-thienyl)-) 関連製品
- 68930-68-7(Frenolicin B)
- 2228614-05-7(2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol)
- 2171599-02-1(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylprop-2-en-1-yl)oxycarbamoyl}propanoic acid)
- 2229427-18-1(tert-butyl N-4-methoxy-3-(pyrrolidin-3-yloxy)phenylcarbamate)
- 2229220-16-8(tert-butyl N-2-(2-chloroacetyl)-5-(trifluoromethyl)phenylcarbamate)
- 1261466-20-9(2-[2-(Trifluoromethyl)phenyl]pyridin-3-ol)
- 1804892-24-7(2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-acetic acid)
- 1803881-50-6(5-Amino-2-methoxyphenylhydrazine)
- 2138155-15-2(1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N-(3-methoxypropyl)-5-methyl-)
- 1461705-21-4(1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)



